Fmoc-Gly-(Dmb)Gly-OH

Beschreibung

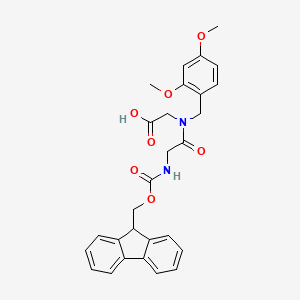

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUCBQMDTSVIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-(Dmb)Gly-OH: A Key Reagent in the Synthesis of Complex Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of "Difficult" Peptide Sequences

In the realm of peptide synthesis, particularly in the context of drug discovery and development, the efficient and high-purity synthesis of long and hydrophobic peptide sequences remains a significant hurdle. These "difficult" sequences are prone to on-resin aggregation, leading to poor reaction kinetics, incomplete couplings, and the formation of deletion and truncated byproducts. This not only diminishes the overall yield but also complicates the purification process significantly. A primary driver of this aggregation is the formation of inter-chain hydrogen bonds between growing peptide chains, which can render the reactive termini inaccessible.

To address these challenges, various strategies have been developed, including the use of specialized resins, coupling reagents, and backbone-protecting groups. Among the most effective approaches is the incorporation of N-substituted amino acid derivatives that disrupt the secondary structure formation responsible for aggregation. This guide provides a comprehensive overview of one such critical reagent, Fmoc-Gly-(Dmb)Gly-OH, detailing its chemical properties, structure, and its pivotal role in modern solid-phase peptide synthesis (SPPS).

The Structure and Function of this compound: A Molecular Solution to a Macromolecular Problem

This compound is a dipeptide building block specifically designed to mitigate the challenges associated with peptide aggregation and other side reactions during Fmoc-based SPPS.[1][2] Its unique structure is the key to its efficacy.

Chemical Structure:

-

Fmoc Group (9-fluorenylmethyloxycarbonyl): This base-labile protecting group on the N-terminus of the dipeptide is standard in Fmoc SPPS, allowing for selective deprotection and chain elongation.

-

Gly-Gly Dipeptide: This unit allows for the introduction of two glycine residues in a single coupling step.

-

Dmb Group (2,4-dimethoxybenzyl): This acid-labile group is attached to the amide nitrogen of the second glycine residue. This substitution is the core of the reagent's functionality. By creating a tertiary amide bond in the peptide backbone, the Dmb group acts as a "hinge," disrupting the regular hydrogen bonding patterns that lead to the formation of β-sheet-like structures and subsequent aggregation.[2] This enhanced solvation of the growing peptide chain leads to improved reaction kinetics for both coupling and deprotection steps.[3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₈N₂O₇ | [3] |

| Molecular Weight | 504.53 g/mol | [3] |

| CAS Number | 848861-65-4 | [3] |

| Appearance | White to slight yellow powder | [4] |

| Purity (HPLC) | ≥95.0% | [4] |

| Solubility | Passes test (1 mmole in 2 ml DMF) | [3] |

| Storage | 2-8°C | [4] |

While a specific melting point is not widely reported, its physical form is often described as a powder or a nanocrystalline foam.[4]

The Strategic Advantage in Peptide Synthesis: Beyond Aggregation Prevention

The utility of this compound extends beyond simply preventing aggregation in hydrophobic sequences. Its application offers several strategic advantages in the synthesis of complex peptides.

Overcoming Difficult Glycine-Rich Sequences

Peptides containing multiple glycine residues, particularly consecutive glycines, are notoriously difficult to synthesize. The flexibility of the glycine backbone can lead to aggregation and the formation of deletion byproducts that are challenging to separate during purification. The incorporation of this compound at strategic points within a glycine-rich sequence can significantly improve the synthetic outcome.[4]

Prevention of Aspartimide Formation

A common side reaction in peptide synthesis occurs at Asp-Gly sequences, where the backbone amide nitrogen can attack the side-chain ester of aspartic acid, forming a stable five-membered ring known as an aspartimide. This side reaction is base-catalyzed and can be a significant issue during the repeated piperidine treatments for Fmoc deprotection. The resulting aspartimide can then hydrolyze to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the target peptide.

The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a related dipeptide, is a standard method to circumvent this problem.[5][6] The Dmb group on the glycine nitrogen sterically hinders the nucleophilic attack, effectively preventing aspartimide formation.

Experimental Protocols: Harnessing the Power of this compound

The successful application of this compound requires careful consideration of the synthetic strategy and adherence to optimized protocols.

Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be achieved. The following is a summarized protocol based on established literature procedures.

Step 1: Reductive Amination

-

Dissolve 2,4-dimethoxybenzaldehyde and glycine ethyl ester hydrochloride in dichloroethane.

-

Add triethylamine (NEt₃) to the solution.

-

While stirring vigorously, add sodium triacetoxyborohydride (NaB(OAc)₃H).

-

After the reaction is complete (typically overnight), quench with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product, ethyl 2-((2,4-dimethoxybenzyl)amino)acetate, with dichloromethane (CH₂Cl₂).

Step 2: Coupling with Fmoc-Gly-OH

-

Dissolve the product from Step 1 and Fmoc-Gly-OH in a suitable solvent such as dichloromethane.

-

Add a coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC), and an activator like 1-hydroxybenzotriazole (HOBt).

-

Allow the reaction to proceed until completion.

Step 3: Saponification

-

Hydrolyze the ethyl ester of the resulting dipeptide using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

-

Acidify the reaction mixture to protonate the carboxylic acid.

Step 4: Purification

-

Extract the final product, this compound, with an organic solvent like ethyl acetate.

-

Purify the crude product using silica gel chromatography to yield a nanocrystalline foam.

Note: For detailed experimental parameters and characterization data, refer to the supporting information of relevant scientific publications.

Incorporation of this compound in Solid-Phase Peptide Synthesis

The following is a general protocol for the incorporation of this compound into a peptide sequence during automated or manual SPPS.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (typically 20%)

-

Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to activate the carboxylic acid.

-

Coupling: Immediately add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours to ensure complete coupling.

-

Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.

-

Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-amino acids.

Workflow for SPPS incorporating this compound:

Caption: SPPS cycle for incorporating this compound.

Cleavage and Deprotection

The Dmb group is labile to strong acids and is typically removed during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.

Standard Cleavage Cocktail:

-

TFA (95%)

-

Water (2.5%)

-

Triisopropylsilane (TIS) (2.5%)

Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Aggregation Disruption by the Dmb Group:

Caption: The Dmb group sterically hinders inter-chain hydrogen bonding.

Analytical Characterization

The identity and purity of this compound are confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 9.95 (s, 1H), 7.78-7.72 (m, 2H), 7.60-7.54 (m, 2H), 7.43-7.20 (m, 4H), 6.82 (d, J = 8.3 Hz, 1H), 6.45 (s, 1H), 6.37 (d, J = 8.3 Hz, 1H), 4.57-4.43 (m, 4H), 4.30-4.23 (m, 1H), 4.10 (s, 1H), 3.95 (s, 1H), 3.78 (s, 3H), 3.75 (s, 3H).

-

¹³C NMR (75 MHz, CDCl₃) δ (ppm): 175.6, 160.9, 158.8, 157.17, 156.4, 144.2, 141.6, 131.9, 130.9, 127.9, 127.4, 125.3, 120.2, 117.4, 104.5, 98.6, 68.1, 55.6, 48.6, 48.0, 47.5, 46.4.

-

-

Mass Spectrometry: While a publicly available mass spectrum is not readily accessible, the expected molecular ion peak [M+H]⁺ would be approximately 505.20 g/mol .

Conclusion: A Powerful Tool for Advanced Peptide Synthesis

This compound has established itself as an indispensable tool for chemists and researchers engaged in the synthesis of complex peptides. Its ability to effectively disrupt on-resin aggregation and prevent common side reactions like aspartimide formation translates to higher crude peptide purity, improved yields, and simplified purification processes. For scientists and professionals in drug development, the use of this and related Dmb-dipeptides can be the deciding factor in the successful synthesis of challenging therapeutic peptide candidates. A thorough understanding of its chemical properties and the rationale behind its application empowers researchers to push the boundaries of peptide synthesis and accelerate the development of novel peptide-based therapeutics.

References

-

Aapptec. this compound [848861-65-4]. Aapptec Peptides. [Link]

-

Aapptec. Hmb and Dmb Dipeptides. Aapptec Peptides. [Link]

-

Royal Society of Chemistry. Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium-dependent lipopeptide antibiotic daptomycin. The Royal Society of Chemistry. [Link]

-

CEM Corporation. Fmoc-Asp(OtBu)-(Dmb)Gly-OH. CEM Corporation. [Link]

-

Aapptec. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [900152-72-9]. Aapptec Peptides. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Gly-(Dmb)Gly-OH

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis and purification of N-α-Fmoc-N-α-(2,4-dimethoxybenzyl)glycylglycine (Fmoc-Gly-(Dmb)Gly-OH). This dipeptide is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation and aspartimide formation. This document will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, field-proven experimental protocols, and outline robust methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced peptide synthesis techniques to access complex peptide sequences.

Introduction: The Strategic Importance of Backbone Protection with the Dmb Group

In the realm of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences"—often rich in hydrophobic residues or prone to secondary structure formation on the solid support—can lead to significant challenges. These challenges manifest as incomplete coupling reactions, deletions of amino acid residues, and consequently, low purity of the crude peptide product.[1][2] One of the most effective strategies to mitigate these issues is the introduction of a temporary backbone amide protecting group. The 2,4-dimethoxybenzyl (Dmb) group has emerged as a powerful tool for this purpose.[1][3][4]

The primary function of the Dmb group is to disrupt inter-chain hydrogen bonding between peptide backbones, a key driver of on-resin aggregation.[1][5][6] By temporarily protecting the amide nitrogen, the Dmb group enhances the solvation of the growing peptide chain, which in turn improves the kinetics of both coupling and deprotection steps.[1] This results in higher crude peptide purity and overall yield.[1][7]

Furthermore, the Dmb group plays a crucial role in preventing the formation of aspartimide, a common side reaction that occurs at Asp-Gly sequences.[1][7] The steric hindrance provided by the Dmb group effectively blocks the nucleophilic attack of the backbone nitrogen on the side chain of the aspartic acid residue.[1] The use of pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, has become a standard methodology to circumvent this problematic side reaction.[7][8]

This guide focuses on the synthesis and purification of this compound, a versatile building block that can be incorporated into peptide sequences to introduce a Dmb-protected glycine residue.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is typically achieved through a robust and reproducible three-step process. This strategy involves the initial formation of the N-(2,4-dimethoxybenzyl)glycine core, followed by saponification and subsequent N-terminal protection with the Fmoc group.

Caption: Synthetic workflow for this compound.

Step 1: Reductive Amination

The synthesis commences with the reductive amination of 2,4-dimethoxybenzaldehyde with glycine ethyl ester hydrochloride. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mild nature and high selectivity for imines over aldehydes. Triethylamine is used as a base to neutralize the hydrochloride salt of the glycine ester and to facilitate the formation of the imine intermediate.

Step 2: Saponification

The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid via saponification. This is typically achieved using sodium hydroxide in a mixture of dioxane and water. The progress of the reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

Step 3: Fmoc Protection

The final step involves the protection of the secondary amine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is accomplished by reacting the N-(2,4-dimethoxybenzyl)glycine with Fmoc-succinimide (Fmoc-OSu) in the presence of a weak base, such as sodium bicarbonate, in a dioxane/water mixture. The Fmoc group is the standard N-terminal protecting group used in Fmoc-based SPPS.[9]

Detailed Experimental Protocols

Synthesis of Ethyl 2-((2,4-dimethoxybenzyl)amino)acetate

-

To a stirred solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloroethane, add triethylamine (3.0 eq) and glycine ethyl ester hydrochloride (1.5 eq).[1]

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (2.0 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of N-(2,4-dimethoxybenzyl)glycine (H-(Dmb)Gly-OH)

-

Dissolve the purified ethyl 2-((2,4-dimethoxybenzyl)amino)acetate (1.0 eq) in a mixture of dioxane and 1M aqueous sodium hydroxide.[1]

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to a neutral pH.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free acid.

Synthesis of this compound

-

Dissolve the N-(2,4-dimethoxybenzyl)glycine (1.0 eq) in a mixture of dioxane and a saturated aqueous solution of sodium bicarbonate.[1][10]

-

Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise to the reaction mixture.[10]

-

Stir the reaction overnight at room temperature.

-

Remove the dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer with a suitable acid and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.[10] A gradient elution system, starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is often employed to achieve optimal separation.[10] The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the final product, often as a nanocrystalline foam.[10]

Caption: General workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess purity. | A single spot with a specific Rf value in a given solvent system. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. | A single major peak, typically with a purity of ≥99.0%. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | The observed mass should correspond to the calculated molecular weight of this compound (C₂₈H₂₈N₂O₇, MW: 504.53 g/mol ). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. | The ¹H and ¹³C NMR spectra should be consistent with the assigned structure. |

| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic absorption bands for the amide, carboxylic acid, and Fmoc groups should be present. |

Conclusion

The synthesis and purification of this compound is a well-established and reliable process that provides access to a valuable building block for advanced peptide synthesis. The strategic incorporation of the Dmb group as a backbone protecting moiety can significantly enhance the efficiency of SPPS, particularly for challenging peptide sequences. By following the detailed protocols and analytical procedures outlined in this guide, researchers and drug development professionals can confidently produce high-purity this compound and leverage its benefits in their peptide synthesis endeavors.

References

-

Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970. Available at: [Link]

-

Hmb and Dmb Protected Derivatives. AAPPTec. (2019, November 25). Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical reviews, 109(6), 2455–2504. Available at: [Link]

-

Cardona, V., Eberle, I., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 309-316. Available at: [Link]

-

Sasaki, Y., & Abe, J. (2005). Protection of ψ(CH 2 NH) Peptide Bond with 2, 4-Dimethoxybenzyl Group in Solid-Phase Peptide Synthesis. Journal of the Mass Spectrometry Society of Japan, 53(6), 349-354. Available at: [Link]

-

Cardona, V., Eberle, I., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Semantic Scholar. Available at: [Link]

-

Dipeptide Syntheses via Activated α-Amino Esters. (2024). Molecules, 29(24), 5678. Available at: [Link]

-

New products for peptide synthesis Novabiochem. Merck Millipore. (n.d.). Available at: [Link]

-

DMB dipeptides. Technocomm. (n.d.). Available at: [Link]

-

NEW FMOC-AA-(DMB)GLY DIPEPTIDES. AAPPTec. (2012, December). Available at: [Link]

-

Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970. Available at: [Link]

-

Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. The Royal Society of Chemistry. (2014). Available at: [Link]

-

This compound. AAPPTec. (n.d.). Available at: [Link]

-

Automated synthesis of backbone protected peptides. (2014). Organic & Biomolecular Chemistry, 12(23), 3895-3898. Available at: [Link]

-

Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2017). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 5(2), 106-114. Available at: [Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry. (2019, February 15). Available at: [Link]

-

Fmoc-Asp(OtBu)-(Dmb)Gly-OH. CEM Corporation. (n.d.). Available at: [Link]

- Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents. (2010).

-

Fmoc-(Dmb)Gly-OH. AAPPTec. (n.d.). Available at: [Link]

-

Fmoc-Ile(Dmb)Gly-OH. AAPPTec. (n.d.). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. rsc.org [rsc.org]

The Role of the 2,4-Dimethoxybenzyl (Dmb) Group in Preventing Peptide Aggregation: A Technical Guide for Researchers

Introduction

The chemical synthesis of peptides is a foundational technology in biochemistry, drug discovery, and materials science. However, the process, particularly Solid-Phase Peptide Synthesis (SPPS), is frequently hampered by the intrinsic propensity of growing peptide chains to self-associate and aggregate.[1] This phenomenon is especially prevalent in "difficult sequences," which are often rich in hydrophobic residues or are of significant length.[2][3] Aggregation leads to the formation of intractable secondary structures, primarily β-sheets, driven by inter-chain hydrogen bonding. The consequences are severe: poor reaction kinetics, incomplete couplings, failed deprotection steps, and ultimately, low yields of truncated and impure products that are challenging to purify.[2][4][5]

To overcome these synthetic hurdles, various strategies have been developed. Among the most effective is the principle of temporary backbone protection, which transiently modifies the amide nitrogen to disrupt the hydrogen-bonding network responsible for aggregation.[1][3] This guide provides an in-depth technical overview of the 2,4-dimethoxybenzyl (Dmb) group, a powerful and widely adopted backbone protecting group. We will explore its mechanism of action, detail its strategic application in SPPS, provide field-proven experimental protocols, and describe the analytical methods required to validate its efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to enhance the efficiency and success rate of synthesizing complex and aggregation-prone peptides.

Chapter 1: The Challenge of On-Resin Peptide Aggregation

During SPPS, the elongating peptide chain is covalently tethered to an insoluble solid support. While this simplifies purification by allowing for easy filtration and washing, it also confines the peptide chains in close proximity, exacerbating the tendency to aggregate.

1.1. The Molecular Basis of Aggregation The primary driver of aggregation is the formation of extensive networks of intermolecular hydrogen bonds between the backbone amides of different peptide chains.[1][2] This leads to the assembly of stable secondary structures, most notably β-sheets, which render the peptide chains insoluble and inaccessible to reagents in the synthesis solvent (e.g., DMF).[3] This process is highly sequence-dependent; peptides containing stretches of contiguous hydrophobic and β-branched amino acids (Val, Ile, Leu) are particularly susceptible. The onset of aggregation is often marked by a visible shrinking of the resin beads and can lead to a complete halt in the synthesis.

1.2. Consequences for Peptide Synthesis

-

Incomplete Reactions: The aggregated, collapsed peptide-resin matrix physically blocks the diffusion of activated amino acids and deprotection reagents to the reactive N-terminus.

-

Low Yield and Purity: Incomplete reactions result in a complex mixture of the target peptide along with deletion and truncated sequences, which are often difficult to separate from the desired product during purification.[2]

-

Unreliable Analytics: Standard in-process monitoring tests, such as the Kaiser test for free primary amines, can become unreliable and give false-negative results in the presence of severe aggregation.

Chapter 2: The 2,4-Dimethoxybenzyl (Dmb) Group: A Mechanistic Solution

The Dmb group is an acid-labile N-alkyl protecting group temporarily installed on a backbone amide nitrogen. Its function is to act as a "breaker" of secondary structure formation.[2][6]

2.1. Mechanism of Action: Disrupting the Hydrogen Bond Network By substituting the amide proton with a bulky Dmb group, the capacity for that specific residue to act as a hydrogen bond donor is eliminated.[7][8] This steric blockade effectively disrupts the formation of the regular, repeating hydrogen bond patterns required for stable β-sheet structures.[2] The result is an increase in the solvation of the growing peptide chain, keeping it more accessible to reagents and improving the kinetics of both coupling and deprotection steps.[2][9]

2.2. Key Advantages and Applications

The primary benefit of using the Dmb group is a significant improvement in the fidelity of synthesizing "difficult" peptides.

-

Enhanced Synthesis of Long and Hydrophobic Peptides: Dmb protection is highly effective for sequences rich in hydrophobic residues or those exceeding 30 amino acids, leading to a marked reduction in deletion byproducts.[2]

-

Prevention of Aspartimide Formation: A common side reaction in SPPS occurs at Asp-Gly or Asp-Ser sequences, where the backbone amide nitrogen can attack the side-chain ester of aspartate, forming a cyclic aspartimide intermediate. This can lead to racemization and the formation of β-aspartyl and iso-aspartyl peptides. The steric hindrance provided by the Dmb group on the glycine nitrogen effectively blocks this intramolecular cyclization.[2][7][10] The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides has become a standard method to circumvent this issue.[10]

2.3. Quantitative Impact on Synthesis Outcomes

The inclusion of Dmb-protected residues has been shown to dramatically improve synthesis outcomes. Field data demonstrates substantial increases in both crude purity and overall yield, reducing the downstream effort required for purification.

| Peptide Type / Challenge | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |

| "Difficult" Hydrophobic Peptide | Standard Fmoc-SPPS | 25 | 40 | [2] |

| With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 | [2] | |

| Aspartimide-Prone Sequence | Standard Fmoc-SPPS | 45 | Not Reported | [9] |

| With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91 | Not Reported | [9] | |

| Human Nucleolin (61-mer) | Standard Fmoc-SPPS | <5 | <5 | [9] |

| With 14 Fmoc-Gly-(Dmb)Gly-OH units | 26 (HPLC Yield) | Not Reported | [9] |

Chapter 3: Practical Application in Solid-Phase Peptide Synthesis

Effective use of the Dmb group requires strategic planning and adherence to specific protocols.

3.1. Strategic Considerations

-

The Dipeptide Strategy: Direct coupling of an amino acid onto a Dmb-protected secondary amine on the resin is sterically hindered and often inefficient.[10][11] To circumvent this, Dmb is almost always introduced as a pre-formed dipeptide, such as Fmoc-Ala-(Dmb)Gly-OH or Fmoc-Val-(Dmb)Gly-OH.[12] This incorporates two residues at once and avoids the difficult coupling step.

-

Placement: For maximum effectiveness in preventing aggregation, Dmb-dipeptides should be inserted just before a known hydrophobic region.[7] It is recommended to have a spacing of at least 5-6 amino acids between Dmb groups or other structure-breaking elements like proline or pseudoproline dipeptides.[7]

3.2. Experimental Protocols

The following protocols are representative and may require optimization based on the specific peptide sequence and synthesizer.

Protocol 1: Synthesis of a Representative Dmb-Dipeptide (Fmoc-Ala-(Dmb)Gly-OH)

This two-step protocol involves reductive amination followed by saponification and Fmoc protection.

Step 1: Reductive Amination [2]

-

In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane (DCE).

-

Add triethylamine (3.0 eq) to neutralize the hydrochloride salt and stir the mixture.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature overnight.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.

Step 2: Saponification and Fmoc Protection [2][9]

-

Dissolve the purified product from Step 1 in a mixture of dioxane and 1M sodium hydroxide (NaOH).

-

Stir at room temperature for 1-2 hours until hydrolysis of the ethyl ester is complete (monitored by TLC).

-

Acidify the mixture to pH ~3 with 1M hydrochloric acid (HCl) and extract the free acid into an organic solvent.

-

This intermediate can then be coupled with Fmoc-Alanine using standard peptide coupling reagents or protected with Fmoc-succinate (Fmoc-OSu) to yield the final product.

Protocol 2: SPPS Cycle for Dmb-Dipeptide Incorporation

This protocol outlines a standard automated SPPS coupling cycle for a pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide.

-

Resin Preparation: Start with a deprotected (free amine) peptide-resin in a reaction vessel.

-

Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5x) and DCM (3x).

-

Activation of Dmb-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH (3-5 eq), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF. Add DIPEA (6-10 eq) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

Protocol 3: Final Cleavage and Dmb Deprotection

The Dmb group is labile to trifluoroacetic acid (TFA) and is removed concurrently with side-chain protecting groups and resin cleavage.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail is TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) .

-

Causality: The Dmb cation formed during cleavage is a potent electrophile. The scavenger (TIS) is crucial to prevent this cation from causing side reactions, particularly with sensitive residues like Tryptophan.[2] For Trp-containing peptides, using Fmoc-Trp(Boc) is strongly recommended.

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Chapter 4: A Self-Validating System: Analytical Confirmation

To confirm the efficacy of the Dmb strategy, a robust analytical workflow is essential. This involves comparing the peptide synthesized with Dmb protection against the same peptide synthesized using a standard protocol.

Technique 1: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique ideal for rapid screening of aggregation.[13][14] It measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by the Brownian motion of the particles.[15] Larger particles (aggregates) move more slowly, causing slower fluctuations.[15]

-

Principle of Validation: A peptide solution that is prone to aggregation will show a larger mean particle size (hydrodynamic radius) and a higher polydispersity index (PDI) compared to a non-aggregated sample. The Dmb-synthesized peptide is expected to show a smaller size and lower PDI, indicative of a predominantly monomeric state.[14][16]

Protocol 4: DLS Analysis of Cleaved Peptides

-

Sample Preparation: Prepare solutions of both the Dmb-synthesized and standard-synthesized peptides at a known concentration (e.g., 1 mg/mL) in an appropriate, filtered buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Filtration: Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and extrinsic particulates.

-

Instrument Setup: Allow the DLS instrument to equilibrate at the desired temperature (e.g., 25°C).

-

Measurement: Transfer the sample to a clean cuvette. Place the cuvette in the instrument and initiate data acquisition.

-

Data Analysis: Analyze the resulting autocorrelation function to determine the average hydrodynamic radius (Rh) and the PDI. Compare the results for the two peptide samples.

Technique 2: Thioflavin T (ThT) Fluorescence Assay

The ThT assay is the gold standard for detecting and quantifying amyloid-like fibrils, which are characterized by their cross-β-sheet structure.[17][18] ThT dye exhibits a significant increase in fluorescence emission upon binding to these structures.[19]

-

Principle of Validation: The assay measures the kinetics of fibril formation over time. A peptide prone to aggregation will show a time-dependent increase in ThT fluorescence. The peptide synthesized using the Dmb strategy should exhibit a significantly reduced rate and extent of fluorescence increase, confirming a lower propensity to form β-sheet aggregates.[20][21]

Protocol 5: ThT Assay for Fibrillation Kinetics

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., DMSO).

-

Prepare a working ThT solution (e.g., 20 µM) in a buffered solution (e.g., glycine-NaOH buffer, pH 8.5).

-

-

Assay Setup: In a 96-well black plate, add the ThT solution to each well.

-

Initiate Aggregation: Add a small volume of the peptide stock solution to each well to reach the final desired peptide concentration. Include a "ThT only" control.

-

Kinetic Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Set the reader to measure fluorescence intensity (Excitation: ~440-450 nm, Emission: ~480-490 nm) at regular intervals (e.g., every 15 minutes) for up to 50 hours, with intermittent shaking.[22]

-

Data Analysis: Plot the fluorescence intensity versus time. Compare the lag time, slope, and final plateau of the aggregation curves for the Dmb-synthesized versus the standard peptide.

Conclusion

Peptide aggregation remains a significant bottleneck in the synthesis of complex and therapeutically relevant molecules. The 2,4-dimethoxybenzyl (Dmb) group provides a robust and validated chemical tool to systematically address this challenge. By temporarily protecting the peptide backbone, the Dmb group effectively disrupts the intermolecular hydrogen bonding that drives on-resin aggregation. Its strategic incorporation, typically via pre-formed dipeptides, leads to demonstrably higher crude purity, increased yields, and the successful synthesis of previously intractable sequences. When coupled with a rigorous analytical framework to confirm its efficacy, the Dmb protection strategy empowers researchers and drug developers to overcome the limitations of peptide aggregation, accelerating the path from design to discovery.

References

- BenchChem. (2025). The 2,4-Dimethoxybenzyl (DMB)

- Bachem. (2021, March 18). Dmb - 2,4-Dimethoxybenzyl. Bachem.

- AAPPTec. (2019, November 25).

- Aapptec Peptides. Hmb and Dmb Dipeptides Archives. Aapptec Peptides.

- Zentriforce Pharma. DLS Services for Peptide Development. Zentriforce Pharma.

- CD Formulation. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 48(48), 8930-8953. Published by Wiley-VCH.

- Aapptec Peptides. Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Aapptec Peptides.

- Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. Journal of Organic Chemistry, 36(25), 3966-3970.

- Nano-Medicine Research Group. (2023, January 19).

- BenchChem. (2025).

- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

- Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 309-314.

- Unchained Labs.

- Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412.

- Novatia, LLC. Aggregation by DLS.

- Request PDF. (2025, August 6). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences.

- Lockhart, A., et al. (2019). Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. Journal of Molecular Biology, 431(23), 4695-4708.

- LeVine, H. 3rd. (2006). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Brain Research, 1124(1), 1-8.

- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

- Merck. Dmb dipeptides. Merck.

- Gade, M. A., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2937.

- Narayan, P., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160651.

- Crespo, R., Koudstaal, W., & Apetri, A. (2022). In Vitro Assay for Studying Tau Protein aggregation and Drug Screening. Journal of Visualized Experiments, (187), e58570.

- Wang, W., et al. (2018). Antibody Aggregation: Insights from Sequence and Structure. Antibodies, 7(2), 19.

- PipeBio. (2024, April 23).

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein aggregation: Challenges approaches for mitigation [pipebio.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. zentriforce.com [zentriforce.com]

- 14. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. unchainedlabs.com [unchainedlabs.com]

- 16. enovatia.com [enovatia.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to Fmoc Deprotection in the Presence of Backbone-Protecting 2,4-Dimethoxybenzyl (Dmb) Groups

Abstract

In Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern orthogonal strategies.[1][2] Its removal, a critical step repeated throughout the synthesis, is typically straightforward. However, the synthesis of "difficult sequences"—those prone to aggregation and side reactions—often necessitates the use of backbone-protecting groups to ensure high yield and purity.[3][4] The 2,4-dimethoxybenzyl (Dmb) group is a widely adopted backbone amide protecting group that effectively mitigates these issues.[5][6] This guide provides a detailed examination of the standard Fmoc deprotection mechanism, the strategic role of the Dmb group, and the critical adjustments required to experimental protocols when performing Fmoc deprotection on peptide chains containing Dmb-protected residues. We will explore the underlying chemical principles, present validated protocols, and offer data-driven insights for researchers, scientists, and drug development professionals.

The Core Mechanism: Fmoc Group Removal

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[1][7] The process is efficient and highly selective, forming the basis of the Fmoc/tBu orthogonal synthesis strategy where the Nα-Fmoc group is base-labile and side-chain protecting groups are acid-labile.[2][8]

The standard reagent for this transformation is a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[9][10] The mechanism proceeds in two key steps:

-

Proton Abstraction: Piperidine, a secondary amine base, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[7][11]

-

β-Elimination: This abstraction initiates an elimination cascade, leading to the cleavage of the C-O bond and the formation of a highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the liberated N-terminal amine of the peptide.[11]

-

DBF Scavenging: Excess piperidine in the solution acts as a nucleophile, trapping the electrophilic DBF to form a stable piperidine-fulvene adduct. This scavenging step is crucial as it drives the equilibrium of the reaction towards completion and prevents the DBF from reacting with the newly deprotected peptide amine, which would cause chain termination.[1][7]

Strategic Implementation of the Dmb Protecting Group

The 2,4-dimethoxybenzyl (Dmb) group is an acid-labile protecting group installed on the backbone amide nitrogen.[3][5] Its primary function is to disrupt the inter-chain hydrogen bonding that leads to on-resin aggregation, a major cause of failed syntheses for hydrophobic or long peptides.[3] By preventing the formation of secondary structures like β-sheets, the Dmb group enhances the solvation of the peptide chain, improving reaction kinetics for both coupling and deprotection steps.[3][4]

Key Applications of Dmb Protection:

-

Preventing Aggregation: Highly effective for sequences rich in hydrophobic residues (Val, Ile, Leu) or those exceeding 30 amino acids.[3]

-

Avoiding Aspartimide Formation: The steric bulk of the Dmb group effectively blocks the common side reaction of aspartimide formation, particularly in Asp-Gly sequences.[3][12] The use of pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides has become a standard methodology to circumvent this issue.[3][6]

The Challenge: Fmoc Deprotection in the Vicinity of a Dmb Group

While the Dmb group itself is stable to the basic conditions of Fmoc deprotection, its presence introduces a significant challenge: steric hindrance .[13] The bulky Dmb moiety on a backbone nitrogen creates a sterically hindered environment. When the next amino acid is coupled, the subsequent Fmoc deprotection must occur adjacent to this bulky group. This can physically obstruct the approach of piperidine to the C9 proton of the Fmoc group, leading to slower and potentially incomplete deprotection.[13]

Incomplete deprotection is a critical failure mode in SPPS, as it prevents the subsequent amino acid from coupling, leading to deletion sequences that are often difficult to separate from the target peptide.[13]

Causality Behind Experimental Choices: To circumvent both the difficult coupling onto the Dmb-protected secondary amine and the subsequent hindered deprotection, the most effective field-proven strategy is the use of pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptides .[14][15]

-

Why this works: This approach introduces the Dmb-protected residue and the preceding amino acid in a single coupling step. This bypasses the need to acylate the sterically hindered Dmb-substituted amine on the resin. The subsequent Fmoc deprotection then occurs at a position one residue further away from the Dmb group, mitigating the steric hindrance.[15][16]

Experimental Protocols and Data

Standard Fmoc Deprotection Protocol

This protocol is suitable for non-hindered positions in the peptide sequence.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[1] Prepare fresh.

-

DMF (peptide synthesis grade)

-

SPPS reaction vessel

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

-

Initial Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 2 minutes.[9] Drain the solution. This initial, short treatment removes the bulk of the Fmoc groups.

-

Final Deprotection: Add a fresh aliquot of 20% piperidine/DMF solution. Agitate for 10-15 minutes at room temperature.[13]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct, which can interfere with the subsequent coupling step.[1][13]

-

Confirmation (Optional but Recommended): Perform a Kaiser test. A positive result (dark blue beads) confirms the presence of free primary amines, indicating successful deprotection.[3]

Protocol for Incorporating Dmb-Dipeptides

This protocol outlines the manual coupling of an Fmoc-Xaa-(Dmb)Gly-OH dipeptide. For automated synthesizers, this is typically handled by programming an extended coupling time for the dipeptide position.[3]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Xaa-(Dmb)Gly-OH (3 eq)

-

HBTU (2.9 eq) / HOBt (3 eq) or an equivalent coupling reagent like HATU

-

DIPEA (6 eq)

-

DMF (peptide synthesis grade)

Step-by-Step Methodology:

-

Pre-activation: In a separate vessel, dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[3]

-

Coupling: Add the activated dipeptide solution to the Fmoc-deprotected resin.

-

Extended Reaction Time: Agitate the mixture for a minimum of 2-4 hours at room temperature.[3] This extended time is critical to ensure complete coupling to the N-terminus, which may be part of a structured or aggregating sequence that the Dmb-dipeptide is intended to disrupt.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[3]

-

Confirmation: A negative Kaiser test (yellow/clear beads) indicates successful coupling.

Data on the Efficacy of Dmb Protection

The incorporation of Dmb-protected residues has been shown to significantly improve synthesis outcomes for difficult peptides.

| Peptide Synthesis Scenario | Standard Fmoc-SPPS | With Dmb-Dipeptide | Improvement Metric | Source |

| Synthesis of a "difficult" hydrophobic peptide | 25% Crude Purity | 65% Crude Purity | 160% increase in purity | [3] |

| Prevention of Aspartimide Formation | 45% Crude Purity | 91% Crude Purity | 102% increase in purity | [3] |

Table 1: Representative data showing the significant improvement in crude peptide purity achieved by incorporating Dmb-protected dipeptides in challenging syntheses.[3]

Final Cleavage: Removal of the Dmb Group

The Dmb group is designed to be cleaved under the same conditions as most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[3] This occurs during the final step where the peptide is cleaved from the resin using a strong acid, typically Trifluoroacetic Acid (TFA).

Critical Consideration: The Dmb cation generated during cleavage is a potent electrophile. It can react with nucleophilic residues in the peptide, particularly Tryptophan (Trp), leading to undesired modifications. Therefore, the use of a scavenger is mandatory.[3][14]

Recommended Cleavage Cocktail:

-

Standard: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[3] TIS is an effective scavenger for the Dmb cation.

-

For Peptides with Sensitive Residues (Cys, Met, Trp): A more robust cocktail may be required, such as TFA / Thioanisole / Water / Phenol / EDT (82.5:5:5:5:2.5).[17]

Conclusion and Best Practices

Successfully navigating Fmoc deprotection in the presence of Dmb-protected residues is not a matter of altering the deprotection chemistry itself, but rather a strategic adjustment of the synthesis plan. The steric hindrance introduced by the Dmb group is a real and significant obstacle that can compromise peptide purity through deletion mutations.

Key Takeaways for the Bench Scientist:

-

Embrace Dipeptides: The most reliable and field-proven method to manage Dmb-related steric hindrance is to incorporate the Dmb-protected residue as part of a pre-formed dipeptide, such as Fmoc-Xaa-(Dmb)Gly-OH.[14][15]

-

Extend Coupling Times: When coupling a Dmb-dipeptide, provide an extended reaction time (2-4 hours) to ensure the reaction proceeds to completion.[3]

-

Use Scavengers: During final TFA cleavage, always include a scavenger like TIS in the cocktail to quench the reactive Dmb cation and protect sensitive residues.[3][14]

By understanding the causality behind these strategic choices, researchers can effectively leverage the power of Dmb backbone protection to conquer difficult peptide sequences, leading to higher yields, greater purity, and more successful synthetic outcomes.

References

- The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.com/application-notes/dmb-protecting-group-in-solid-phase-peptide-synthesis]

- Synthetic protocol for the synthesis of protected amino acids (4 a‐j) using DMB and DETB. ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-protocol-for-the-synthesis-of-protected-amino-acids-4-a-j-using-DMB-and-DETB_fig2_354160411]

- 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01017a026]

- Dmb - 2,4-Dimethoxybenzyl. Bachem. [URL: https://www.bachem.com/wiki/dmb-2-4-dimethoxybenzyl/]

- Protection of ψ(CH 2 NH) Peptide Bond with 2, 4-Dimethoxybenzyl Group in Solid-Phase Peptide Synthesis. J-Stage. [URL: https://www.jstage.jst.go.jp/article/cpb1958/44/8/44_8_1637/_article]

- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7577810/]

- Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.

- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [URL: https://www.aapptec.com/n-terminal-deprotection-fmoc-removal-s13]

- Various synthetic approaches for preparing Dmb‐protected dipeptides. ResearchGate. [URL: https://www.researchgate.net/figure/Various-synthetic-approaches-for-preparing-Dmb-protected-dipeptides-a-i_fig5_325605510]

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6832688/]

- Methods for Removing the Fmoc Group. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-62703-544-6_5]

- Hmb and Dmb Protected Derivatives. AAPPTec. [URL: https://www.aapptec.

- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [URL: https://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2014000400301]

- Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem. [URL: https://www.benchchem.com/technical-support/troubleshooting-incomplete-fmoc-deprotection-of-sterically-hindered-residues]

- Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. BenchChem. [URL: https://www.benchchem.com/application-notes/fmoc-d-val-oh-deprotection-with-piperidine]

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-t161]

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-t150]

- Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. [URL: https://www.researchgate.net/figure/Deprotection-kinetics-for-Fmoc-l-Leucine-OH-and-Fmoc-l-Arginine-Pbf-OH-as-model_fig3_320302307]

- Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. [URL: https://www.researchgate.net/publication/225301726_Application_of_Dmb-Dipeptides_in_the_Fmoc_SPPS_of_Difficult_and_Aspartimide-Prone_Sequences]

- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem. [URL: https://www.benchchem.

- A fast and efficient Fmoc-deprotection method for solid phase peptide synthesis. Royal Society of Chemistry. [URL: https://www.rsc.org/advances]

- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4477]

- How best can I remove Fmoc from a peptide to expose the N-terminal? ResearchGate. [URL: https://www.researchgate.

- Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. [URL: https://www.researchgate.net/figure/Orthogonal-and-safety-catch-protecting-group-strategies-in-solid-phase-peptide_fig3_379100157]

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/fmoc-resin-cleavage]

- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Seton Hall University. [URL: https://scholarship.shu.

- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [URL: https://www.researchgate.net/publication/359902621_Base-induced_side_reactions_in_Fmoc-solid_phase_peptide_synthesis_Minimization_by_use_of_piperazine_as_Na-deprotection_reagent]

- Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Application-of-Dmb-Dipeptides-in-the-Fmoc-SPPS-of-Packman/46128080c98f575677b5d1948833118d531d2797]

- Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/application-notes/standardized-protocol-for-fmoc-deprotection-in-solid-phase-peptide-synthesis]

- Proposed mechanism of deprotection of DMB. ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-of-deprotection-of-DMB_fig3_354160411]

- Methods for Removing the Fmoc Group. Humana Press. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-544-6_5]

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [URL: https://luxembourg-bio.com/some-mechanistic-aspects-on-fmoc-solid-phase-peptide-synthesis/]

- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [URL: https://www.redalyc.org/journal/620/62032902011/html/]

- Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/application-notes/fmoc-deprotection-in-solid-phase-peptide-synthesis-protocols-and-troubleshooting]

- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8995818/]

- Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-reagent-guides-deprotection.pdf]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Theoretical studies on the conformational effects of Dmb-glycine

An In-depth Technical Guide to the Conformational Effects of Dmb-Glycine: A Theoretical Perspective

Abstract

The strategic incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the synthesis of complex sequences and the modulation of therapeutic properties. Among these, N-(2,4-Dimethoxybenzyl)glycine (Dmb-glycine) has emerged as a powerful tool for mitigating the aggregation and handling issues associated with "difficult" peptide sequences. This technical guide provides a comprehensive theoretical exploration of the conformational effects underpinning the utility of Dmb-glycine. We delve into the quantum chemical and molecular mechanics frameworks used to analyze its unique stereoelectronic properties, explain the causality behind its profound impact on the peptide backbone, and present validated protocols for its computational study. This document is intended to equip researchers and drug developers with the fundamental knowledge required to leverage the conformational constraints of Dmb-glycine for rational peptide design and enhanced synthesis.

Introduction: The Challenge of "Difficult" Peptides and a Conformational Solution

The synthesis of peptides, particularly hydrophobic sequences or those prone to self-assembly, is frequently hampered by on-resin aggregation. This phenomenon, driven by the formation of intermolecular hydrogen bonds that stabilize secondary structures like β-sheets, leads to incomplete acylation and deprotection steps, resulting in low yields and purification challenges.[1][2] Historically, chemists have devised strategies to overcome this, including the use of elevated temperatures, specialized solvents, or chaotropic salts. A more elegant and predictable solution, however, lies in modifying the peptide backbone itself.

Dmb-glycine is a prime example of such a solution. By replacing a standard amino acid-glycine pair with an Xaa-(Dmb)Gly dipeptide, the intrinsic conformational preferences of the peptide chain are altered.[3] The N-substitution with a bulky 2,4-dimethoxybenzyl group introduces a tertiary amide bond and significant steric hindrance, which fundamentally disrupts the hydrogen bonding patterns that precipitate aggregation.[2][4] This guide moves beyond the practical application to explore the theoretical underpinnings of this effect, providing a robust computational framework for understanding and predicting the behavior of Dmb-glycine in various peptide contexts.

Theoretical Methodologies for Conformational Analysis

To rigorously understand the conformational impact of Dmb-glycine, a multi-tiered computational approach is required, bridging the accuracy of quantum mechanics with the broader temporal and spatial sampling of molecular mechanics.

Quantum Chemical (QC) Calculations: Defining Intrinsic Preferences

The foundational understanding of Dmb-glycine's conformational landscape begins with quantum chemistry. QC methods provide a highly accurate description of the potential energy surface of a molecule, revealing its intrinsically favored geometries without the approximations of classical force fields.

Causality of Method Choice: For a modified residue like Dmb-glycine, we are primarily interested in the rotational energy barriers of its key dihedral angles. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, offers an excellent balance of computational cost and accuracy for these systems.[5] For higher accuracy, especially in resolving small energy differences between conformers, Møller-Plesset perturbation theory (MP2) can be employed.[5][6] These calculations are typically performed on a simplified model system, such as N-acetyl-Dmb-glycinamide, to isolate the residue's intrinsic properties.

Experimental Protocol: QM Torsional Scan

-

Model System Construction: Build a dipeptide model (e.g., Ace-Dmb-Gly-NMe) using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization of the model system using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)) to find the lowest energy conformer.

-

Dihedral Angle Selection: Identify the key dihedral angles for analysis: ω (Cα-C'-N-Cα), φ (C'-N-Cα-C'), ψ (N-Cα-C'-N), and the relevant side-chain chi (χ) angles.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan. Constrain one dihedral angle (e.g., φ) and scan it through 360° in discrete steps (e.g., 10-15°). At each step, allow all other parts of the molecule to relax energetically.

-

Data Analysis: Plot the relative energy versus the dihedral angle to visualize the rotational energy profile and identify low-energy conformers and the transition states between them.

Caption: Quantum mechanics workflow for Dmb-Glycine analysis.

Molecular Dynamics (MD) Simulations: Exploring Dynamic Behavior

While QC methods define static energy landscapes, MD simulations reveal the dynamic behavior of a Dmb-glycine-containing peptide in a simulated physiological environment over time.

Causality of Method Choice: MD simulations are essential for understanding how the intrinsic preferences of Dmb-glycine translate into the behavior of a full peptide in solution. The accuracy of an MD simulation is entirely dependent on the quality of its underlying force field (e.g., AMBER, CHARMM, OPLS-AA).[7][8] Since Dmb-glycine is not a standard amino acid, its force field parameters must be carefully derived.

Trustworthiness through Self-Validation: The parameters are not arbitrary. Partial atomic charges are derived from QC calculations using methods like Restrained Electrostatic Potential (RESP) fitting. Torsional parameters for the dihedral angles are then fitted to reproduce the potential energy surfaces generated from the QC scans.[9][10] This ensures the classical model (MM) faithfully represents the more accurate quantum mechanical (QM) reality, creating a self-validating system.

Experimental Protocol: MD Simulation of a Dmb-Gly Peptide

-

System Preparation:

-

Build the initial 3D structure of the Dmb-glycine-containing peptide.

-

Add the custom Dmb-glycine force field parameters (derived from QC) to the force field library.

-

Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms.

-

Run a series of equilibration steps at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide, gradually releasing the restraints.

-

-

Production Simulation:

-

Run the production MD simulation for a sufficient length of time (e.g., 100s of nanoseconds) in the NVT or NPT ensemble. Save the coordinates (trajectory) at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate structural properties: Ramachandran plots for the Dmb-glycine residue, root-mean-square deviation (RMSD), secondary structure evolution, and radial distribution functions.

-

Caption: Molecular dynamics workflow for a Dmb-Gly peptide.

The Conformational Landscape of Dmb-Glycine

The theoretical analyses described above reveal a unique and highly restricted conformational landscape for Dmb-glycine, which is the direct cause of its utility.

The Tertiary Amide Bond (ω Dihedral)

A standard peptide bond is a secondary amide, which has a strong preference for the trans conformation (ω ≈ 180°), with a high energy barrier (≈ 20 kcal/mol) to cis isomerization. The N-substitution in Dmb-glycine creates a tertiary amide. The energy difference between the cis (ω ≈ 0°) and trans states of a tertiary amide is much smaller, leading to a significantly increased population of the cis conformer. This cis peptide bond introduces a sharp "kink" in the peptide backbone, fundamentally disrupting any regular secondary structure.

Backbone Dihedrals (φ and ψ)

Glycine, lacking a β-carbon, is the most conformationally flexible amino acid, able to access a wide range of φ and ψ angles on the Ramachandran plot.[11][12] The introduction of the bulky Dmb group drastically curtails this flexibility.

-

Steric Hindrance: The Dmb group sterically clashes with the preceding and succeeding carbonyl groups of the peptide backbone. This disfavors large regions of the Ramachandran plot, particularly the areas corresponding to canonical α-helical and β-sheet structures.

-

Preferred Conformations: Theoretical calculations consistently show that the low-energy conformations for Dmb-glycine are localized in more extended or turn-like regions of the Ramachandran plot, effectively acting as a "structure breaker".[3]

| Dihedral Angle | Standard Glycine | Dmb-Glycine (Predicted) | Rationale for Change |

| φ (phi) | Broadly allowed, including positive and negative values | Significantly restricted | Steric clash between Dmb group and preceding carbonyl (C=O) |

| ψ (psi) | Broadly allowed | Significantly restricted | Steric clash between Dmb group and succeeding carbonyl (C=O) |

| ω (omega) | Strongly prefers trans (~180°) | Accessible cis (~0°) and trans states | Tertiary amide bond lowers the cis-trans isomerization barrier |

Table 1: Comparison of allowed dihedral angle space for standard glycine versus Dmb-glycine.

Caption: Conceptual Ramachandran plots showing the broad allowed space for Glycine (green) vs. the restricted space for Dmb-Glycine (red).

Impact and Applications in Drug Development

The direct consequence of this restricted conformational landscape is the disruption of secondary structure. By forcing the peptide backbone into non-canonical turn or extended conformations, Dmb-glycine acts as a powerful tool to prevent the formation of intermolecular β-sheets, which are the primary drivers of aggregation in difficult sequences.[3][13]

This has several profound applications for drug development professionals:

-

Enabling Synthesis: It allows for the successful synthesis of previously intractable hydrophobic and aggregation-prone therapeutic peptides, such as amyloid fragments or membrane-associated proteins.[2]

-

Improving Purity and Yield: By maintaining the peptide chain in a solvated, non-aggregated state during synthesis, reaction kinetics are improved, leading to higher crude purity and overall yield.[2][3]

-

Rational Peptide Design: Beyond synthesis, Dmb-glycine can be used as a "molecular staple" to induce specific turns in a peptide mimetic, locking it into a bioactive conformation to enhance receptor binding or enzymatic resistance.

-

Preventing Side Reactions: The steric bulk of the Dmb group effectively shields the backbone nitrogen, which can prevent side reactions. A critical example is the prevention of aspartimide formation when an Asp-Gly sequence is replaced with Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[2][13]

Experimental Validation of Theoretical Models

Theoretical models, while powerful, must be grounded in experimental reality. The conformational effects predicted by QC and MD simulations can be validated using several spectroscopic and structural biology techniques.

Caption: Iterative cycle of theoretical prediction and experimental validation.

-

NMR Spectroscopy: Provides the most detailed solution-state information. 2D NMR techniques like COSY and TOCSY can confirm backbone assignments, while NOESY experiments can identify through-space proximities that validate predicted folds.[14][15] The presence of distinct sets of peaks for the same residue can confirm and quantify the predicted cis/trans isomerization of the Dmb-Gly peptide bond.

-

Circular Dichroism (CD) and FTIR Spectroscopy: These techniques provide a macroscopic view of the peptide's secondary structure. A comparison of a native peptide with its Dmb-glycine analogue will typically show a dramatic reduction in α-helical or β-sheet signatures in the CD or FTIR spectrum of the modified peptide, confirming its structure-breaking capability.[16][17]

-

X-ray Crystallography: If the peptide can be crystallized, this technique provides an unambiguous, high-resolution snapshot of its conformation, including the precise φ, ψ, and ω angles, offering the ultimate validation for theoretical models.[18][19]

Conclusion

The utility of Dmb-glycine in modern peptide science is a direct result of its unique and predictable conformational effects. Through the lens of theoretical and computational chemistry, we can understand that the introduction of the N-(2,4-dimethoxybenzyl) group imposes severe steric constraints on the peptide backbone, restricting the available φ/ψ conformational space and lowering the energy barrier for cis/trans isomerization of the amide bond. These effects collaboratively disrupt the formation of regular secondary structures that lead to aggregation, thereby enhancing peptide synthesis, purity, and yield. For drug development professionals, Dmb-glycine is not merely a synthesis aid but a powerful design element for controlling peptide conformation and preventing unwanted side reactions. A thorough theoretical understanding of its properties, validated by experimental data, is key to its effective and rational application.

References

- Aapptec Peptides. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES.

- AAPPTec. (2019). Hmb and Dmb Protected Derivatives.

- Forcefield_PTM. (n.d.). Ab Initio Charge and AMBER Forcefield Parameters for Frequently Occurring Post-Translational Modifications. PMC - PubMed Central.

- Merck. (n.d.). Dmb dipeptides.

- Technocomm. (n.d.). DMB dipeptides.

- Aapptec Peptides. (n.d.). Fmoc-Gly-(Dmb)Gly-OH [848861-65-4].

- Forcefield_NCAA. (n.d.). Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. PMC - NIH.

- Lindorff-Larsen, K., et al. (2012). Systematic Validation of Protein Force Fields against Experimental Data. PMC - NIH.

- Sigma-Aldrich. (n.d.). Fmoc-(Dmb)Gly-OH Novabiochem 166881-42-1.

- The Royal Society of Chemistry. (2014). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium.